molecular formula C10H11NO2 B11792345 1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one

1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one

Cat. No.: B11792345
M. Wt: 177.20 g/mol
InChI Key: ACBWZAOENWFOPY-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(4H-benzo[D][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions. This catalyst-free reaction yields various 1,2-dihydroquinolines in high yields . Another approach involves the esterification reaction of terephthaloyl chloride with 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions to ensure high efficiency and yield .

Major Products Formed

The major products formed from these reactions include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles .

Scientific Research Applications

1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1,6-dimethyl-4H-3,1-benzoxazin-2-one

InChI

InChI=1S/C10H11NO2/c1-7-3-4-9-8(5-7)6-13-10(12)11(9)2/h3-5H,6H2,1-2H3

InChI Key

ACBWZAOENWFOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)OC2)C

Origin of Product

United States

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